![molecular formula C6H8BrNOS B2449009 5-Bromo-2-isopropoxythiazole CAS No. 1086382-62-8](/img/structure/B2449009.png)
5-Bromo-2-isopropoxythiazole
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Description
5-Bromo-2-isopropoxythiazole is a chemical compound with the molecular formula C6H8BrNOS . It has a molecular weight of 222.1 and is used as a building block in research .
Molecular Structure Analysis
The molecular structure of this compound consists of a thiazole ring with a bromine atom at the 5-position and an isopropoxy group at the 2-position . The exact mass of the molecule is 220.95100 .Mechanism of Action
Target of Action
It’s structurally related to a family of promising sglt2 inhibitors . SGLT2 inhibitors are a class of medications used in the treatment of type 2 diabetes, and they work by preventing the reabsorption of glucose in the kidneys, thereby promoting the excretion of glucose in the urine .
Mode of Action
If it acts similarly to sglt2 inhibitors, it would interact with the sglt2 protein in the kidneys, inhibiting its function and leading to the excretion of glucose in the urine .
Biochemical Pathways
If it acts as an sglt2 inhibitor, it would primarily affect the glucose reabsorption pathway in the kidneys .
Pharmacokinetics
A related compound, sodium (±)-5-bromo-2-(α-hydroxypentyl) benzoate (bzp), has been studied and found to have a short elimination half-life, good dose-linear pharmacokinetic profile, wide tissue distribution, and different degree protein binding to various species plasma . These properties could potentially influence the bioavailability of 5-Bromo-2-isopropoxythiazole.
Result of Action
A study on a related compound, 5-bromo-2′-deoxyuridine (brdu), showed that it had dose-, time-, and tissue-dependent effects on the in-vitro organogenesis of arabidopsis thaliana .
properties
IUPAC Name |
5-bromo-2-propan-2-yloxy-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrNOS/c1-4(2)9-6-8-3-5(7)10-6/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYAGVLRKWHZMEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=C(S1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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